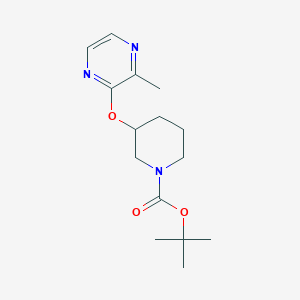

3-(3-Methyl-pyrazin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Description

3-(3-Methyl-pyrazin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-methylpyrazine moiety linked via an ether oxygen at the 3-position. This compound is part of a broader class of tert-butyl carbamate-protected heterocycles, widely used in medicinal chemistry as intermediates for drug discovery, particularly in kinase inhibitor synthesis .

Properties

IUPAC Name |

tert-butyl 3-(3-methylpyrazin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-11-13(17-8-7-16-11)20-12-6-5-9-18(10-12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROWOFFOJLIQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101129341 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(3-methyl-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101129341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261230-88-9 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(3-methyl-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(3-methyl-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101129341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 3-(3-Methyl-pyrazin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester , with the CAS number 1261230-88-9 , is a derivative of piperidine and pyrazine. Its molecular formula is and it has a molecular weight of 293.37 g/mol . This compound has garnered attention due to its potential biological activities, particularly in the field of pharmacology.

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a phosphodiesterase-4 (PDE4) inhibitor . PDE4 is an enzyme that breaks down cyclic AMP (cAMP), which plays a crucial role in various cellular processes, including inflammation and immune responses. Inhibition of PDE4 can lead to increased levels of cAMP, thereby modulating inflammatory responses, making it a target for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

The inhibition of PDE4 by this compound enhances the signaling pathways mediated by cAMP, which can reduce the activation of inflammatory cells such as eosinophils and neutrophils. This mechanism has been demonstrated in various studies, indicating that PDE4 inhibitors can significantly alleviate symptoms associated with respiratory diseases .

Research Findings

Recent studies have explored the pharmacological profiles of compounds similar to This compound . For instance, a study on novel PDE4 inhibitors showed promising results in both in vitro and in vivo models, demonstrating effective reduction in airway hyperreactivity in asthmatic mice .

Case Studies

- Asthma Treatment : In a study involving ovalbumin-induced asthmatic mice, the administration of a PDE4 inhibitor led to a significant decrease in methacholine-stimulated airway hyperreactivity, showcasing its potential therapeutic effects .

- Inflammatory Response : Another investigation highlighted that PDE4 inhibitors could diminish lipopolysaccharide-induced neutrophilia, both in vitro and in vivo, suggesting their utility in managing inflammatory conditions .

Table 1: Pharmacokinetic Parameters of PDE4 Inhibitors

| Compound Name | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (min) | F (%) |

|---|---|---|---|---|

| PDE-423 | 14 | 0.6 | 80 | 42 |

| AX15836 | 10 | 0.5 | 60 | 39 |

Cl = Clearance, Vd = Volume of distribution, t1/2 = Half-life, F = Bioavailability

Scientific Research Applications

Biological Activities

Research indicates that compounds containing piperidine and pyrazine structures exhibit a variety of biological activities, including:

- Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains, suggesting potential uses in developing new antibiotics.

- Anticancer Activity: Studies have indicated that certain piperidine derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.

- Neuroprotective Effects: Compounds with similar structures have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Applications in Drug Development

-

Pharmaceutical Intermediates:

- This compound can serve as an intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders or infections.

-

Targeted Protein Degradation:

- The compound's structure allows it to be utilized as a building block for PROTAC (Proteolysis Targeting Chimera) technology, which aims to selectively degrade specific proteins involved in disease processes. This application is particularly relevant in cancer therapy where aberrant protein function contributes to tumor growth.

-

Chemical Conjugates:

- The ability to modify the compound can lead to the development of various chemical conjugates for use in bioconjugation techniques, enhancing drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the potential of compounds similar to 3-(3-Methyl-pyrazin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester:

- Study on Anticancer Properties: A study published in Journal of Medicinal Chemistry demonstrated that certain piperidine derivatives inhibited the growth of human cancer cell lines by inducing apoptosis. The study emphasized the importance of structural modifications, which could include the incorporation of pyrazine moieties for enhanced activity.

- Neuroprotective Research: Research published in Neuroscience Letters explored the neuroprotective effects of piperidine derivatives on neuronal cell cultures exposed to oxidative stress. The findings suggested that modifications similar to those found in this compound could enhance neuroprotection.

Comparison with Similar Compounds

3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

- CAS : 1289385-32-5

- Molecular Formula : C₁₅H₂₄N₄O₂

- Molecular Weight : 292.38 g/mol

- Key Difference: The amino (-NH-) group replaces the ether oxygen (-O-) linking the pyrazine and piperidine rings.

- Reduced steric hindrance due to the smaller amino group could influence receptor binding in biological systems .

3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Molecular Formula : C₁₄H₂₁N₃O₂S

- Molecular Weight : 295.40 g/mol

- Key Differences :

- Linker : Sulfanyl (-S-) replaces the ether oxygen.

- Ring System : Pyrrolidine (5-membered) instead of piperidine (6-membered).

- The smaller pyrrolidine ring may alter conformational flexibility and metabolic stability .

3-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- Molecular Formula : C₁₅H₂₃N₃O₃

- Molecular Weight : 293.36 g/mol

- Key Difference : An additional methylene (-CH₂-) group separates the pyrazine and piperidine rings.

- Implications :

3-(5-Methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- CAS : 939986-14-8

- Molecular Formula : C₁₇H₂₆N₂O₃

- Molecular Weight : 306.40 g/mol

- Key Differences :

- Heterocycle : Pyridine (one nitrogen) replaces pyrazine (two nitrogens).

- Substituent Position: Methyl group at the 5-position of pyridine.

- Implications :

3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

- CAS : 939986-59-1

- Molecular Formula : C₁₄H₂₀ClN₃O₃

- Molecular Weight : 313.78 g/mol

- Key Differences :

- Heterocycle : Pyridazine (two adjacent nitrogens) replaces pyrazine.

- Substituent : Chlorine at the 6-position.

- Implications :

4-(3-Methyl-pyrazin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

- Key Difference : Substituent position on piperidine (4-position vs. 3-position in the target compound).

- Implications :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-(3-Methyl-pyrazin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | Not provided | Likely C₁₅H₂₃N₃O₃ | ~293–313* | Ether-linked pyrazine at piperidine 3-position |

| 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester | 1289385-32-5 | C₁₅H₂₄N₄O₂ | 292.38 | Amino linker instead of ether |

| 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Not provided | C₁₄H₂₁N₃O₂S | 295.40 | Sulfanyl linker; pyrrolidine ring |

| 3-(Pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | Not provided | C₁₅H₂₃N₃O₃ | 293.36 | Oxymethyl spacer between pyrazine and piperidine |

| 3-(5-Methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | 939986-14-8 | C₁₇H₂₆N₂O₃ | 306.40 | Pyridine heterocycle; methyl at 5-position |

| 3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | 939986-59-1 | C₁₄H₂₀ClN₃O₃ | 313.78 | Chlorinated pyridazine ring |

| 4-(3-Methyl-pyrazin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | Not provided | Likely C₁₅H₂₃N₃O₃ | ~293–313* | Substituent at piperidine 4-position |

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3-Methyl-pyrazin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves coupling a pyrazine derivative (e.g., 3-methylpyrazin-2-ol) with a tert-butyl-protected piperidine scaffold. Key steps include:

- Nucleophilic substitution : Reacting the hydroxyl group of the pyrazine with a halogenated piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Protection/deprotection strategies : The tert-butyl carbamate (Boc) group is introduced early to protect the piperidine nitrogen, ensuring regioselectivity during subsequent reactions .

- Optimization parameters : Temperature (60–80°C), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hours) are critical for yield (>70%) and purity .

Q. How can the solubility and stability of this compound be determined for biological assays?

- Methodological Answer :

- Solubility : Test in aqueous buffers (pH 2–9) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or HPLC. Tert-butyl esters generally exhibit poor aqueous solubility, requiring DMSO stock solutions (10–50 mM) for in vitro studies .

- Stability : Conduct accelerated degradation studies under varying pH, temperature (4°C vs. 25°C), and light exposure. Monitor decomposition via LC-MS; Boc-protected piperidines are prone to acid-catalyzed hydrolysis .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazine-piperidine linkage and Boc group integrity. Key signals: tert-butyl protons at δ 1.4–1.5 ppm and pyrazine aromatic protons at δ 8.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (C₁₅H₂₃N₃O₃; calc. 293.17 g/mol) and detects impurities (e.g., de-Boc byproducts) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrazine methylation) influence target binding selectivity in kinase inhibition studies?

- Methodological Answer :

- Comparative SAR : Synthesize analogs with varying pyrazine substituents (e.g., 3-methyl vs. 3-fluoro) and screen against kinase panels (e.g., EGFR, CDK2). Methyl groups enhance hydrophobic interactions in ATP-binding pockets, but may reduce solubility .

- Crystallography : Co-crystallize lead compounds with target kinases to map binding modes. For example, the pyrazine oxygen may form hydrogen bonds with hinge-region residues .

Q. How can contradictory bioactivity data between cell-based and enzymatic assays be resolved?

- Methodological Answer :

- Assay conditions : Check for off-target effects in cell-based assays (e.g., metabolic instability or transporter-mediated efflux). Use metabolic inhibitors (e.g., cyclosporine A for P-gp) to isolate target engagement .

- Permeability testing : Measure logP (octanol-water) and PAMPA permeability. Low permeability (<5 × 10⁻⁶ cm/s) may explain discrepancies between cell-free and cellular activity .

Q. What strategies optimize stereochemical purity during large-scale synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers. Typical mobile phase: hexane/isopropanol (90:10) .

- Asymmetric catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the piperidine C3 position .

Q. How does the tert-butyl ester group impact prodrug activation in pharmacokinetic studies?

- Methodological Answer :

- In vitro hydrolysis : Incubate with esterases (e.g., porcine liver esterase) and monitor Boc cleavage via LC-MS. Half-life (t₁/₂) in plasma correlates with prodrug activation rates .

- In vivo PK/PD : Administer to rodent models and measure parent compound vs. active metabolite (piperidine-1-carboxylic acid) in plasma. Tert-butyl esters generally prolong circulation time but require enzymatic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.